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Compound of Interest

Compound Name:
5-(Bromomethyl)-2-

methylpyrimidine

Cat. No.: B1401630 Get Quote

In the landscape of modern medicinal chemistry and organic synthesis, the pyrimidine scaffold

is a cornerstone, prized for its prevalence in biological systems and its versatile chemical

reactivity. 5-(Bromomethyl)-2-methylpyrimidine emerges as a particularly valuable building

block within this class. It is a disubstituted pyrimidine featuring a highly reactive bromomethyl

group at the C5 position and a methyl group at the C2 position. This unique arrangement

provides a bifunctional handle for synthetic chemists, enabling the strategic introduction of the

pyrimidine core into larger, more complex molecules.

The significance of this compound lies in its role as a key intermediate for constructing novel

therapeutic agents. The pyrimidine ring is a fundamental component of nucleobases, and its

derivatives are known to interact with a wide range of biological targets. The bromomethyl

group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions to

form stable carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds. This reactivity is crucial

for linking the pyrimidine motif to other pharmacophores, making it an indispensable tool in the

synthesis of potential antiviral, anticancer, and anti-inflammatory drugs.[1][2] This guide offers a

comprehensive technical overview for researchers and drug development professionals,

detailing the compound's structure, properties, synthesis, reactivity, and safe handling.

Part 1: Physicochemical and Structural
Characteristics
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A thorough understanding of a compound's physical and chemical properties is fundamental to

its effective application in synthesis.

Physicochemical Data Summary
The key properties of 5-(Bromomethyl)-2-methylpyrimidine are summarized in the table

below for quick reference.

Property Value Reference

IUPAC Name
5-(Bromomethyl)-2-

methylpyrimidine
N/A

CAS Number 802559-38-2 [3]

Molecular Formula C₆H₇BrN₂ [3]

Molecular Weight 187.04 g/mol [3]

Appearance Solid (form may vary) N/A

Boiling Point 227.4 ± 15.0 °C (Predicted) [3]

Density 1.537 ± 0.06 g/cm³ (Predicted) [3]

pKa 1.22 ± 0.22 (Predicted) [3]

Storage
Inert atmosphere, store in

freezer, under -20°C
[3]

Structural and Spectroscopic Analysis
The structure of 5-(Bromomethyl)-2-methylpyrimidine is defined by a central pyrimidine ring.

The C2-methyl group slightly increases the electron density of the ring, while the C5-

bromomethyl group provides the primary site of reactivity.

Molecular Identifiers:

SMILES: C1=C(C=NC(=N1)C)CBr

InChI: InChI=1S/C6H7BrN2/c1-5-7-3-6(4-9)2-8-5/h2-3H,4H2,1H3
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InChIKey: Not readily available in searches.

Expected Spectroscopic Signatures:

While comprehensive published spectra are not readily available, the following characteristics

can be predicted based on the structure and data from analogous compounds:

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

A singlet for the two protons of the bromomethyl group (-CH₂Br), typically in the range of δ

4.5-4.8 ppm.

A singlet for the three protons of the methyl group (-CH₃) at the C2 position, expected

around δ 2.6-2.8 ppm.

Two singlets or a pair of doublets for the two aromatic protons on the pyrimidine ring (at

C4 and C6), anticipated in the region of δ 8.5-9.0 ppm.

¹³C NMR: The carbon NMR would display signals corresponding to the six carbon atoms,

including the distinct signals for the -CH₂Br carbon, the -CH₃ carbon, and the four carbons of

the pyrimidine ring.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion

peak (M+) would be observed at m/z 186 and 188 with approximately equal intensity, which

is the characteristic isotopic pattern for a compound containing one bromine atom.[4] Key

fragmentation would likely involve the loss of the bromine radical (•Br) or the entire

bromomethyl group (•CH₂Br).

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic C-H stretching

vibrations for the aromatic ring and aliphatic groups, C=N and C=C stretching vibrations for

the pyrimidine ring between 1400-1600 cm⁻¹, and a notable C-Br stretching vibration at

lower wavenumbers (typically 500-600 cm⁻¹).

Part 2: Synthesis and Chemical Reactivity
The utility of 5-(Bromomethyl)-2-methylpyrimidine stems from its accessible synthesis and

predictable reactivity, making it a reliable synthetic intermediate.
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Synthetic Pathways
The synthesis of 5-(Bromomethyl)-2-methylpyrimidine is not widely detailed in standard

literature, often being prepared on-demand from related precursors. A common conceptual

approach involves the radical bromination of 2,5-dimethylpyrimidine. This method leverages the

stability of the benzylic-type radical intermediate formed at the 5-methyl position.

Conceptual Synthetic Pathway

2,5-Dimethylpyrimidine

5-(Bromomethyl)-2-methylpyrimidine

Radical Bromination

N-Bromosuccinimide (NBS)
Radical Initiator (AIBN)

Solvent (e.g., CCl₄)
Heat/Light (hν)

Click to download full resolution via product page

Caption: Conceptual pathway for the synthesis of 5-(Bromomethyl)-2-methylpyrimidine.

General Experimental Protocol: Radical Bromination

Causality: This protocol utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals,

which is safer and easier to handle than elemental bromine. A radical initiator like AIBN is

required to start the chain reaction, which selectively targets the allylic/benzylic-like methyl

group at the C5 position over the C2-methyl group due to greater radical stability.

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer,

dissolve 2,5-dimethylpyrimidine (1.0 eq) in a suitable anhydrous solvent such as carbon

tetrachloride (CCl₄) or acetonitrile.

Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of

a radical initiator, such as azobisisobutyronitrile (AIBN).
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Reaction: Heat the mixture to reflux (or irradiate with a UV lamp) to initiate the reaction.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography

(GC).

Work-up: Once the starting material is consumed, cool the reaction mixture to room

temperature. Filter off the succinimide byproduct.

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any

remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be

purified by flash column chromatography on silica gel to yield pure 5-(Bromomethyl)-2-
methylpyrimidine.

Core Reactivity: The Electrophilic Bromomethyl Group
The primary mode of reactivity for 5-(Bromomethyl)-2-methylpyrimidine is the nucleophilic

substitution at the bromomethyl carbon. This carbon is highly electrophilic due to the electron-

withdrawing effect of the adjacent bromine atom, making it an excellent substrate for Sₙ2

reactions.

General Reactivity Profile

5-(Bromomethyl)-2-
methylpyrimidine

Substituted Product

Sₙ2 Reaction

Nucleophile (Nu:⁻)
(e.g., R-O⁻, R-S⁻, R₂N-H, CN⁻)

Click to download full resolution via product page

Caption: Sₙ2 reactivity of the bromomethyl group with various nucleophiles.

This reactivity allows for the facile introduction of a wide range of functional groups, including

ethers, thioethers, amines, azides, and nitriles, thereby serving as a versatile linker to connect

the pyrimidine core to other molecular fragments.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1401630?utm_src=pdf-body
https://www.benchchem.com/product/b1401630?utm_src=pdf-body
https://www.benchchem.com/product/b1401630?utm_src=pdf-body
https://www.benchchem.com/product/b1401630?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/6244411/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1401630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 3: Applications in Drug Discovery and
Development
The structural motifs present in 5-(Bromomethyl)-2-methylpyrimidine make it a high-value

intermediate in the synthesis of biologically active compounds.

Anticancer and Antiviral Agents: Pyrimidine derivatives are widely recognized for their roles

in anticancer and antiviral therapies.[2] They can act as mimics of endogenous nucleosides,

thereby interfering with DNA and RNA synthesis in rapidly proliferating cancer cells or

viruses. The ability to use 5-(Bromomethyl)-2-methylpyrimidine to link the pyrimidine core

to other functional groups is a key strategy for developing potent and selective inhibitors of

enzymes like kinases or polymerases.

Enzyme Inhibitors: The compound serves as a starting point for synthesizing inhibitors for

various enzymes. For instance, it is used as an intermediate in the synthesis of complement

factor D inhibitors, which are relevant for treating autoimmune and inflammatory diseases.[1]

Scaffold for Chemical Libraries: In drug discovery, generating libraries of related compounds

is essential for exploring structure-activity relationships (SAR). The predictable reactivity of 5-
(Bromomethyl)-2-methylpyrimidine allows for its use in parallel synthesis workflows,

enabling the rapid creation of diverse sets of pyrimidine-containing molecules for high-

throughput screening.

Part 4: Safety, Handling, and Storage
As a reactive alkylating agent, 5-(Bromomethyl)-2-methylpyrimidine must be handled with

appropriate caution.

Hazard Identification and Personal Protective Equipment
(PPE)

Hazards: This compound is expected to be a lachrymator and an irritant to the skin, eyes,

and respiratory tract. Alkylating agents like this are often harmful if swallowed or inhaled and

can cause severe skin burns and eye damage.[6]
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PPE: Always handle this chemical inside a certified chemical fume hood. Wear appropriate

personal protective equipment, including:

Chemical-resistant gloves (e.g., nitrile).

Safety goggles and a face shield.

A lab coat.

Handling and First Aid
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Ensure

adequate ventilation.

First Aid Measures:

Skin Contact: Immediately wash off with plenty of soap and water and seek medical

attention.[7]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and get immediate medical attention.[7]

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical

attention.

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical

attention.[7]

Storage and Disposal
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents and bases. For long-term stability,

storage in a freezer under an inert atmosphere is recommended.[3]

Disposal: Dispose of waste and empty containers in accordance with local, state, and federal

regulations. This material should be treated as hazardous waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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